molecular formula C3H5F2NO2 B8340677 3,3-Difluoro-2-hydroxypropanamide

3,3-Difluoro-2-hydroxypropanamide

Cat. No.: B8340677
M. Wt: 125.07 g/mol
InChI Key: VLLNJCTXRFSOJA-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-hydroxypropanamide is a fluorinated organic compound characterized by a propanamide backbone with two fluorine atoms at the 3-positions and a hydroxyl group at the 2-position.

Properties

Molecular Formula

C3H5F2NO2

Molecular Weight

125.07 g/mol

IUPAC Name

3,3-difluoro-2-hydroxypropanamide

InChI

InChI=1S/C3H5F2NO2/c4-2(5)1(7)3(6)8/h1-2,7H,(H2,6,8)

InChI Key

VLLNJCTXRFSOJA-UHFFFAOYSA-N

Canonical SMILES

C(C(F)F)(C(=O)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparison of 3,3-Difluoro-2-hydroxypropanamide and Analogous Compounds

Compound Name CAS No. Molecular Formula Fluorine Substitution Key Functional Groups Similarity Score* Potential Applications
This compound Not provided C₃H₅F₂NO₂ 3,3-difluoro Hydroxyl, amide N/A Pharmaceuticals, agrochemicals
(S)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride 1255946-09-8 C₃H₆F₃NO·HCl 3,3,3-trifluoro Amino, hydroxyl, hydrochloride 0.68 Bioactive intermediates
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide N/A C₁₅H₁₅FN₂O 3-fluoro (phenyl) Amide, aromatic amine N/A Drug discovery
3-(3,4-Dihydroxyphenyl)-2-hydroxypropanamide N/A C₉H₁₁NO₄ None Hydroxyl (x2), amide N/A Antioxidant research

*Similarity scores (0–1 scale) are derived from structural and functional comparisons in .

Key Comparisons

Fluorine Substitution and Bioactivity

  • The 3,3-difluoro motif in the target compound contrasts with 3,3,3-trifluoro derivatives (e.g., 1255946-09-8). Trifluorination increases lipophilicity and metabolic stability but may reduce solubility compared to difluorinated analogs .
  • Fluorine’s inductive effects in this compound likely enhance its resistance to enzymatic degradation, a feature observed in fluorinated pharmaceuticals like the diazaspiro compounds in .

Functional Group Influence The amide group in this compound enables hydrogen bonding, critical for target binding in drug-receptor interactions. This contrasts with aromatic amines in 2-[(3-fluorophenyl)amino]-N-phenylpropanamide (), where π-π stacking dominates. However, fluorination typically shifts applications toward metabolic regulation or enzyme inhibition .

Structural Analogues in Pharmaceuticals

  • Fluorinated propanamide derivatives, such as those in (e.g., m/z 867.0 [M+H]+), highlight the role of fluorine in optimizing pharmacokinetics. The target compound’s difluoro-hydroxy motif could mimic these properties in smaller molecules.

Research Findings and Implications

  • Synthetic Challenges : Fluorination at the 3-position requires precise control, as seen in the synthesis of trifluoropropanamine derivatives (). Similar methodologies (e.g., THF-mediated reactions in ) may apply to the target compound.
  • Safety and Handling: While direct safety data are absent, fluorinated amides like 2-Amino-N,3-dihydroxypropanamide () necessitate precautions against inhalation and skin contact, suggesting analogous handling for this compound.
  • Therapeutic Potential: Fluorine’s role in enhancing blood-brain barrier penetration () positions this compound as a candidate for CNS-targeted drugs, though empirical validation is needed.

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